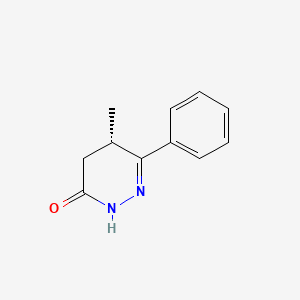
Dextrosimendan 6-Phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrosimendan 6-Phenyl is a stereoisomer of levosimendan, a calcium sensitizer used in the treatment of decompensated heart failure. This compound is known for its ability to sensitize troponin C to calcium and open ATP-sensitive potassium channels, which helps in reducing cardiac myocyte apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextrosimendan 6-Phenyl involves the reaction of 4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenylhydrazono with propanedinitrile under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced machinery to maintain the purity and yield of the compound. Quality control measures are implemented at various stages to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Dextrosimendan 6-Phenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Dextrosimendan 6-Phenyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, such as apoptosis and calcium signaling.
Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Dextrosimendan 6-Phenyl exerts its effects by sensitizing troponin C to calcium, which enhances the contractility of cardiac muscle. It also opens ATP-sensitive potassium channels, leading to vasodilation and reduced cardiac workload. The compound’s mechanism involves the activation of specific molecular targets and pathways, such as the c-Jun NH2-terminal kinase and caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Levosimendan: The levorotatory enantiomer of dextrosimendan, also used in the treatment of heart failure.
Simendan: A racemic mixture containing both levosimendan and dextrosimendan.
Uniqueness
Dextrosimendan 6-Phenyl is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to levosimendan, dextrosimendan has distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(4S)-4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
GVASAZMJZKWWEA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















